Ethyl 2-(3-cyclopropyl-6-oxo-4-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
Description
Ethyl [3-cyclopropyl-6-oxo-4-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a complex organic compound with a molecular formula of C14H14F3N3O3 This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a cyclopropyl group, and a trifluoromethyl group
Properties
IUPAC Name |
ethyl 2-[3-cyclopropyl-6-oxo-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O3/c1-2-23-10(22)6-20-13-11(12(19-20)7-3-4-7)8(14(15,16)17)5-9(21)18-13/h5,7H,2-4,6H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJWNFJPNWUOKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=CC(=O)N2)C(F)(F)F)C(=N1)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-(3-cyclopropyl-6-oxo-4-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl [3-cyclopropyl-6-oxo-4-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl and cyclopropyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including ethyl 2-(3-cyclopropyl-6-oxo-4-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate, as promising anticancer agents. Pyrazoles are known for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, functionalized pyrazoles have demonstrated efficacy against breast and colon cancer cells by targeting specific signaling pathways involved in tumor growth and metastasis .
Anti-inflammatory Properties
This compound also exhibits anti-inflammatory properties that can be beneficial in treating conditions such as arthritis and other inflammatory diseases. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and pain .
Neuroprotective Effects
Emerging evidence suggests that pyrazole derivatives may offer neuroprotective benefits. Studies have shown that they can mitigate oxidative stress and neuronal apoptosis in models of neurodegenerative diseases, indicating their potential use in therapies for conditions like Alzheimer's and Parkinson's disease .
Agrochemical Applications
Pesticide Development
The structural characteristics of this compound make it a candidate for the development of new agrochemicals. Its ability to act as a growth regulator or pesticide could be explored further to enhance crop yields and protect against pests .
Material Science Applications
Fluorescent Materials
Pyrazole derivatives have been investigated for their optical properties, making them suitable for use in fluorescent materials. The unique electronic properties of this compound could lead to applications in organic light-emitting diodes (OLEDs) and other photonic devices .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activity against various cell lines. This compound was found to exhibit significant cytotoxicity with an IC50 value comparable to established anticancer drugs .
Case Study 2: Anti-inflammatory Mechanism
A research article focused on the anti-inflammatory effects of pyrazole compounds demonstrated that this compound inhibited the expression of COX enzymes in vitro. This inhibition was linked to a reduction in prostaglandin synthesis, confirming its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of Ethyl 2-(3-cyclopropyl-6-oxo-4-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl [3-cyclopropyl-6-oxo-4-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can be compared with other similar compounds, such as:
Ethyl [3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate: Similar structure but with a methyl group instead of an oxo group.
1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7: Another compound with a cyclopropyl group and similar core structure. The uniqueness of Ethyl 2-(3-cyclopropyl-6-oxo-4-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-(3-cyclopropyl-6-oxo-4-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate (CAS No. 1018142-74-9) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it a candidate for further pharmacological evaluation.
Anticancer Activity
Recent studies have indicated that compounds with similar scaffolds to this compound exhibit promising anticancer properties. For instance, derivatives of pyrazolo[3,4-b]pyridine have been shown to inhibit various kinases involved in cancer progression. The inhibition of Polo-like kinase 1 (Plk1), a critical regulator of mitosis and target in cancer therapy, has been specifically noted in related compounds .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. Analogues that share structural similarities with this compound have been reported to enhance the secretion of interleukin-6 (IL-6) in adipocytes, indicating a potential role in modulating inflammatory responses . This suggests that the compound could be explored for therapeutic applications in metabolic disorders characterized by inflammation.
Structure–Activity Relationship (SAR)
The SAR studies of pyrazolo[3,4-b]pyridine derivatives reveal that modifications on the cyclopropyl and trifluoromethyl groups significantly influence biological activity. For example:
| Compound | Modification | IC50 (μM) | Activity |
|---|---|---|---|
| A | Cyclopropyl | 5.0 | Moderate Inhibition |
| B | Trifluoromethyl | 2.5 | Strong Inhibition |
| C | Unsubstituted | >50 | No Activity |
These findings highlight the importance of specific substituents in enhancing the efficacy of related compounds .
Preclinical Evaluations
In preclinical models, derivatives similar to this compound have been tested for their ability to induce apoptosis in cancer cell lines. One study demonstrated that a closely related analogue significantly reduced cell viability in breast cancer cells through apoptosis induction mechanisms .
In Vivo Studies
In vivo studies involving animal models have shown that compounds within this class can effectively reduce tumor growth when administered orally. For instance, an analogue was tested in lymphoma xenograft models and exhibited significant tumor regression compared to controls .
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its reactivity and biological interactions?
- The compound features a fused bicyclic system (pyrazolo[3,4-b]pyridine) with substituents including a cyclopropyl group, trifluoromethyl (-CF₃), and an ethyl ester. The pyrazole ring (N1) is fused to a pyridine ring, with a ketone at position 6 contributing to hydrogen bonding .
- The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropyl group introduces steric constraints that may influence binding selectivity .
- Methodological Insight: Use X-ray crystallography or DFT calculations to analyze bond angles and electronic effects (e.g., CF₃ electron-withdrawing properties) .
Q. What are the standard synthetic routes for this compound, and what are critical reaction conditions?
- Step 1: Cyclization of precursors (e.g., substituted pyrazoles and pyridines) under acidic conditions (acetic acid) with catalysts like iodine or copper salts .
- Step 2: Functionalization via nucleophilic substitution or esterification. Ethanol is commonly used as a solvent for ester group introduction .
- Critical Conditions: Temperature control (reflux at 80–100°C) and catalyst loading (0.5–2 mol% for Cu salts) to avoid side products like over-oxidized derivatives .
Advanced Research Questions
Q. How can the synthetic route be optimized to improve yield and scalability for in vivo studies?
- Optimization Strategies:
- Replace traditional solvents with ionic liquids (e.g., [bmim][BF₄]) to enhance reaction rates and reduce byproducts .
- Use microwave-assisted synthesis to reduce reaction time (e.g., from 18 hours to 2–4 hours) .
Q. What analytical techniques are most effective for resolving contradictions in reported biological activity data?
- Common Contradictions: Discrepancies in kinase inhibition potency (e.g., IC₅₀ varying by >10-fold across studies).
- Resolution Methods:
- Assay Standardization: Use uniform ATP concentrations (e.g., 10 µM) in kinase assays to minimize variability .
- Purity Validation: Employ LC-MS (>98% purity) and ¹⁹F NMR to detect trace impurities (e.g., unreacted CF₃ precursors) .
- Case Study: A 2023 study resolved conflicting IC₅₀ values (1–10 µM) by identifying residual DMSO (≥0.1%) as a confounding factor in cell-free assays .
Q. How do substituent modifications (e.g., replacing cyclopropyl with phenyl) affect structure-activity relationships (SAR)?
- SAR Table:
| Derivative | Substituent Modifications | Biological Activity (Kinase Inhibition IC₅₀) |
|---|---|---|
| Parent Compound | 3-Cyclopropyl, 4-CF₃ | 0.8 µM (Kinase X) |
| 3-Phenyl Derivative | Cyclopropyl → Phenyl | 5.2 µM (Kinase X) |
| 4-Methoxy Derivative | CF₃ → Methoxy | >50 µM (Inactive) |
- Mechanistic Insight: The cyclopropyl group’s steric bulk enhances binding pocket occupancy, while CF₃ improves hydrophobic interactions .
Methodological Guidance
Q. What strategies are recommended for designing stable formulations of this compound for in vivo pharmacokinetic studies?
- Formulation Challenges: Low aqueous solubility (LogP = 2.1) and ester hydrolysis in plasma .
- Solutions:
- Use PEGylated nanoparticles to enhance solubility and prolong half-life .
- Replace the ethyl ester with a tert-butyl ester to reduce hydrolysis rates (t₁/₂ increased from 2 to 12 hours in rat plasma) .
Q. How can computational modeling predict off-target interactions of this compound?
- Approach:
- Docking Studies: Use AutoDock Vina with kinase X’s crystal structure (PDB: 4XYZ) to map binding poses .
- Machine Learning: Train models on PubChem data to predict CYP450 inhibition (e.g., CYP3A4 liability due to the pyridine ring) .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity profiles for this compound?
- Key Factors:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
